molecular formula C11H15N2O14P3 B6297524 5-Ethynyl-2'-deoxyuridine-5'-triphosphate CAS No. 111289-87-3

5-Ethynyl-2'-deoxyuridine-5'-triphosphate

Cat. No.: B6297524
CAS No.: 111289-87-3
M. Wt: 492.16 g/mol
InChI Key: UDMHUFFLTBRLKE-DJLDLDEBSA-N
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Description

5-Ethynyl-2’-deoxyuridine-5’-triphosphate is a thymidine analogue that is incorporated into the DNA of dividing cells. This compound is widely used in scientific research to study DNA synthesis, cell proliferation, and various biological processes. It is particularly valuable in the fields of cell biology, cancer research, and molecular biology.

Mechanism of Action

Target of Action

5-Ethynyl-UTP, also known as 5-Ethynyl-dUTP, is a nucleotide analog . Its primary target is the RNA polymerase , specifically the T7 RNA polymerase . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .

Mode of Action

5-Ethynyl-UTP interacts with its target by getting incorporated into RNA during the transcription process . This incorporation is mediated by T7 RNA polymerase . As a result, it produces alkyne-functionalized RNA .

Biochemical Pathways

The primary biochemical pathway affected by 5-Ethynyl-UTP is the transcription process . By incorporating into the newly synthesized RNA, it alters the RNA structure, resulting in the formation of alkyne-functionalized RNA . This modification can subsequently be processed via Cu(I)-catalyzed (azide-alkyne) click chemistry .

Pharmacokinetics

It’s known that the compound is supplied in water at a concentration of 100 mm - 110 mm , suggesting it is water-soluble and could potentially be distributed throughout the body via the circulatory system.

Result of Action

The primary molecular effect of 5-Ethynyl-UTP’s action is the production of alkyne-functionalized RNA . This modified RNA can be further processed to introduce a biotin group for purification tasks, a fluorescent group for microscopic imaging, or to crosslink the RNA to azide-functionalized biomolecules like proteins .

Action Environment

The action of 5-Ethynyl-UTP can be influenced by various environmental factors. For instance, the compound is stored at -20°C and can tolerate short-term exposure (up to 1 week cumulative) to ambient temperature . Additionally, the pH of the solution it’s supplied in is 7.5 ±0.5 , suggesting that changes in pH could potentially affect its stability or efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2’-deoxyuridine-5’-triphosphate typically involves the following steps:

    Starting Material: The synthesis begins with 2’-deoxyuridine.

    Ethynylation: The 5-position of the uridine ring is ethynylated using ethynyl magnesium bromide in the presence of a suitable catalyst.

    Triphosphorylation: The ethynylated nucleoside is then triphosphorylated using phosphorus oxychloride (POCl3) and a suitable base, such as triethylamine, to yield the triphosphate form.

Industrial Production Methods

Industrial production of 5-Ethynyl-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Purification: The product is purified using techniques such as column chromatography and recrystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2’-deoxyuridine-5’-triphosphate undergoes several types of chemical reactions, including:

    Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

    Click Chemistry: The ethynyl group can react with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole rings.

Common Reagents and Conditions

    Copper Catalysts: Used in click chemistry reactions.

    Azides: React with the ethynyl group to form triazole rings.

    Bases: Such as triethylamine, used in the triphosphorylation step.

Major Products

The major products formed from these reactions include:

    Triazole Derivatives: Formed from click chemistry reactions.

    Substituted Nucleosides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

5-Ethynyl-2’-deoxyuridine-5’-triphosphate has a wide range of scientific research applications:

    DNA Synthesis Studies: It is incorporated into DNA during replication, allowing researchers to study DNA synthesis and cell proliferation.

    Cell Proliferation Assays: Used to label and detect proliferating cells in various biological systems.

    Cancer Research: Helps in tracking the proliferation of cancer cells and studying the effects of anti-cancer drugs.

    Molecular Biology: Used in various molecular biology techniques to study gene expression and DNA repair mechanisms.

Comparison with Similar Compounds

5-Ethynyl-2’-deoxyuridine-5’-triphosphate is unique compared to other thymidine analogues due to its ethynyl group, which allows for click chemistry reactions. Similar compounds include:

    5-Bromo-2’-deoxyuridine: Another thymidine analogue used in DNA synthesis studies but requires harsh conditions for detection.

    5-Fluoro-2’-deoxyuridine: Used as an anticancer agent but does not have the click chemistry capability.

    5-Chloro-2’-deoxyuridine: Similar to 5-Bromo-2’-deoxyuridine but with a chlorine atom instead of bromine.

Properties

IUPAC Name

[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N2O14P3/c1-2-6-4-13(11(16)12-10(6)15)9-3-7(14)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4,7-9,14H,3,5H2,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMHUFFLTBRLKE-DJLDLDEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N2O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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